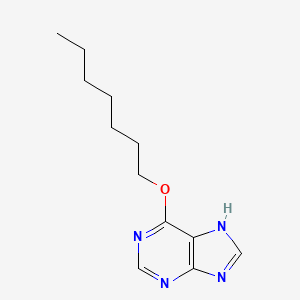

9H-Purine, 6-(heptyloxy)-

Description

Properties

CAS No. |

62134-32-1 |

|---|---|

Molecular Formula |

C12H18N4O |

Molecular Weight |

234.30 g/mol |

IUPAC Name |

6-heptoxy-7H-purine |

InChI |

InChI=1S/C12H18N4O/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16) |

InChI Key |

ATKMTEHDPYMKBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Preparation Methods

Solubility Limitations

9H-Purine, 6-(heptyloxy)- exhibits poor solubility in aqueous media due to its hydrophobic heptyl chain. Strategies to improve solubility include:

Regioselectivity Control

Competing alkylation at N-9 remains a persistent issue. Solutions include:

Scientific Research Applications

9H-Purine, 6-(heptyloxy)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in modulating biological pathways, particularly those involving purine metabolism.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized purines for various industrial applications.

Mechanism of Action

The mechanism of action of 9H-Purine, 6-(heptyloxy)- involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. It can act as an inhibitor or modulator of these enzymes, thereby affecting the synthesis and degradation of nucleotides. The heptyloxy group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 9H-Purine, 6-(heptyloxy)- with structurally or functionally analogous purine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Type and Position

Key Insight : Alkoxy chains (e.g., heptyloxy) prioritize lipophilicity and membrane permeability, while sulfanyl or halogen substituents enable distinct chemical interactions (e.g., charge transfer, covalent binding).

Physicochemical Properties

Q & A

Q. What synthetic methodologies are commonly employed to introduce alkoxy groups (e.g., heptyloxy) at the 6-position of 9H-purine?

- Methodological Answer : The heptyloxy group can be introduced via nucleophilic substitution reactions using 9H-purine derivatives (e.g., 6-chloro-9H-purine) as precursors. For example, reacting 6-chloro-9H-purine with heptanol under alkaline conditions (e.g., NaH or KOH) facilitates substitution . Alternatively, Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD) can achieve stereospecific etherification. Validate intermediate purity using thin-layer chromatography (TLC) and characterize final products via H/C NMR to confirm substitution at the 6-position .

Q. How can researchers verify the purity and structural identity of 6-(heptyloxy)-9H-purine?

- Methodological Answer : Combine multiple spectroscopic techniques:

- NMR : Analyze H NMR for the heptyloxy chain’s characteristic peaks (e.g., -OCH- at δ 3.8–4.2 ppm and alkyl protons at δ 1.2–1.6 ppm).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., CHNO) and fragmentation patterns.

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 260 nm (purine absorbance) .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the lipophilicity of 6-(heptyloxy)-9H-purine compared to shorter-chain analogs?

- Methodological Answer :

- LogP Measurement : Use shake-flask partitioning (octanol/water system) or reverse-phase HPLC with a calibrated retention time vs. logP curve.

- Chromatographic Retention Indices : Compare retention times on C18 columns to known standards (e.g., 6-methoxy or 6-butoxy analogs) .

- Computational Modeling : Employ software like MarvinSketch or COSMO-RS to predict logP and validate against experimental data .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation, ΔfH°) for 6-substituted purines?

- Methodological Answer :

- Cross-Referencing : Compare data from NIST Chemistry WebBook (e.g., ΔfH° for 9H-purine: -36.8 kJ/mol ) with recent studies.

- Calorimetric Validation : Use differential scanning calorimetry (DSC) to measure ΔfH° under controlled conditions.

- Error Analysis : Assess solvent purity, calibration standards, and experimental protocols used in conflicting studies .

Q. What strategies are recommended for elucidating the mechanism of enzyme inhibition by 6-(heptyloxy)-9H-purine?

- Methodological Answer :

- Kinetic Assays : Determine IC values via enzyme activity assays (e.g., spectrophotometric monitoring of substrate conversion).

- Docking Studies : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., purine nucleoside phosphorylase).

- Comparative Analysis : Benchmark against structurally similar inhibitors (e.g., azathioprine, a 6-thio analog with known immunosuppressive action) .

Q. How does the heptyloxy substituent influence the stability of 6-(heptyloxy)-9H-purine under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via HPLC.

- Stability-Indicating Methods : Use LC-MS to identify degradation products (e.g., hydrolysis to 6-hydroxy-9H-purine).

- Optimized Storage : Recommend storage at -20°C in amber vials under inert gas (N) based on azathioprine stability protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for 6-alkoxy-9H-purines across literature sources?

- Methodological Answer :

- Solvent/Concentration Effects : Replicate experiments using deuterated solvents (e.g., DMSO-d vs. CDCl) and standardized concentrations.

- Referencing Internal Standards : Calibrate NMR spectra with tetramethylsilane (TMS) or residual solvent peaks.

- Collaborative Validation : Share raw data with peer labs to confirm reproducibility .

Tables for Key Data

| Property | 6-(Heptyloxy)-9H-Purine | Reference Compound (Azathioprine) |

|---|---|---|

| Molecular Formula | CHNO | CHNOS |

| Molecular Weight | 236.31 g/mol | 277.26 g/mol |

| LogP (Predicted) | 3.2 ± 0.3 | 0.7 ± 0.2 |

| Stability (25°C, dark) | >6 months | 1 month |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.